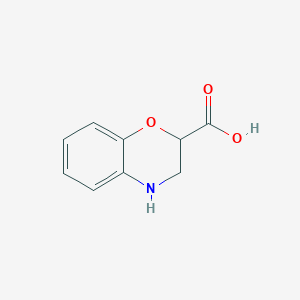

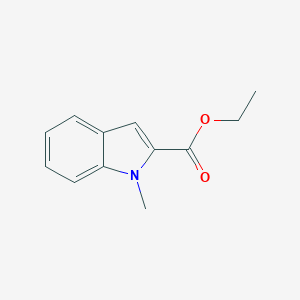

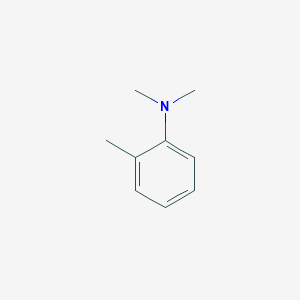

1-metil-1H-indol-2-carboxilato de etilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate and related compounds often involves the Friedel-Crafts acylation. For instance, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents leads to acylation at specific positions on the indole nucleus, demonstrating the regioselectivity of these reactions. Such processes are crucial for introducing functional groups that can further modify the molecule for desired applications (Tani et al., 1990).

Molecular Structure Analysis

The molecular structure of indole derivatives like ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, has been analyzed using crystallographic methods. These studies reveal the planarity of the aromatic ring system and the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant for understanding the compound's chemical behavior (Siddiquee et al., 2009).

Chemical Reactions and Properties

Ethyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including acylation and alkylation. These reactions are influenced by factors such as the choice of reagents and reaction conditions, demonstrating the compound's versatility in synthetic chemistry. The regioselectivity of acylation reactions, for example, is a key property that allows for the targeted modification of the indole nucleus (Murakami et al., 1985).

Physical Properties Analysis

The physical properties of ethyl 1-methyl-1H-indole-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application in synthetic chemistry. Crystallographic studies provide insights into the compound's solid-state structure, which is important for understanding its reactivity and stability.

Chemical Properties Analysis

The chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, including its reactivity towards various chemical reactions and its behavior under different conditions, are critical for its application in the synthesis of complex molecules. Studies on its transformations reveal the potential for creating a wide range of derivatives, highlighting the compound's utility as a versatile building block in organic synthesis (Cucek & Verček, 2008).

Aplicaciones Científicas De Investigación

Agentes Antivirales

Los derivados del indol han sido reconocidos por su potencial como agentes antivirales. Específicamente, compuestos como el 1-metilindol-2-carboxilato de etilo pueden modificarse para crear moléculas que inhiban la replicación de virus. Por ejemplo, ciertas estructuras basadas en indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4, con una selectividad y potencia prometedoras . La capacidad de interferir con la replicación viral hace que estos derivados sean valiosos en el desarrollo de nuevos medicamentos antivirales.

Aplicaciones Antiinflamatorias

El núcleo de indol es una característica común en muchos fármacos sintéticos con propiedades antiinflamatorias. Los derivados del 1-metilindol-2-carboxilato de etilo pueden sintetizarse para dirigirse a vías inflamatorias específicas, lo que podría conducir a nuevos tratamientos para afecciones como la artritis, el asma y otras enfermedades inflamatorias crónicas .

Terapeúticos Antitumorales

Los compuestos de indol se están explorando por sus actividades antitumorales. Pueden interactuar con varios objetivos celulares e interrumpir la proliferación de células cancerosas. Los derivados del 1-metilindol-2-carboxilato de etilo pueden servir como andamios para desarrollar nuevos agentes antitumorales, ofreciendo esperanza para terapias contra el cáncer más efectivas y específicas .

Propiedades Antimicrobianas

La versatilidad estructural de los derivados del indol les permite actuar como potentes agentes antimicrobianos. El 1-metilindol-2-carboxilato de etilo puede formar parte de compuestos que se dirigen a patógenos bacterianos y fúngicos, proporcionando una vía para la creación de nuevos antibióticos en una era donde la resistencia a los medicamentos existentes es una preocupación creciente .

Efectos Neuroprotectores

La investigación ha indicado que los derivados del indol pueden tener efectos neuroprotectores, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas. El 1-metilindol-2-carboxilato de etilo podría utilizarse para sintetizar compuestos que protejan las células neuronales del daño o la degeneración, ofreciendo posibles estrategias terapéuticas para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Modulación de la Microbiota Intestinal

El indol y sus derivados juegan un papel importante en el microbioma intestinal, afectando el estado metabólico e inmunológico del huésped. Los derivados del 1-metilindol-2-carboxilato de etilo podrían influir en la producción de metabolitos por las bacterias intestinales, lo que a su vez podría afectar la salud intestinal y ayudar en el manejo de enfermedades intestinales y hepáticas .

Mecanismo De Acción

Target of Action

Ethyl 1-methyl-1H-indole-2-carboxylate, also known as ethyl 1-methylindole-2-carboxylate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. For instance, some indole derivatives have shown antiviral activity, suggesting that the compound may have similar effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules and the ph of the environment

Direcciones Futuras

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potential therapeutic applications.

Propiedades

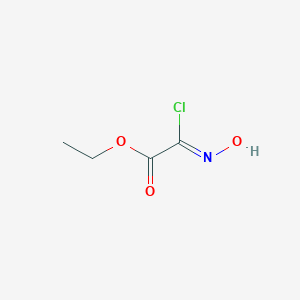

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl 1-methylindole-2-carboxylate react with ozone in the presence of methanol?

A1: In the presence of methanol, ethyl 1-methylindole-2-carboxylate undergoes ozonolysis to form a stable solvent-trapped carbonyl oxide. This reaction yields α-methoxyhydroperoxide as the major product. [] This is significant because it marks the first isolation of solvent-trapped carbonyl oxides from the ozonolysis of indole derivatives. []

Q2: Can ethyl 1-methylindole-2-carboxylate participate in reactions catalyzed by boron trifluoride etherate (BF3·OEt2)?

A2: Yes, research indicates that ethyl 1-methylindole-2-carboxylate can react with 1,4-benzoquinone cyanohydrin phosphates (specifically 2a and 2b) in the presence of BF3·OEt2 as a catalyst. [] This reaction leads to the formation of 6-oxobenzopyrano[3,4-b]indole-2-carbonitriles (15a and 15b). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)